7-Hydroxypyrazolo[4,3-d]pyrimidine is a heterocyclic compound . It is also known by other names such as 1H-Pyrazolo[4,3-d]pyrimidin-7-ol and 2h-pyrazolo[4,3-d]pyrimidin-7(6h)-one . The molecular formula of this compound is C5H4N4O .
There are several studies that have reported the synthesis of pyrazolo[4,3-d]pyrimidine derivatives . For instance, one study reported the design and synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives . Another study reported the design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury .
The molecular structure of 7-Hydroxypyrazolo[4,3-d]pyrimidine can be represented by the canonical SMILES string C1=NNC2=C1N=CNC2=O
. The InChI representation of the molecule is InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10)
. The molecular weight of this compound is 136.11 g/mol .
7-Hydroxypyrazolo[4,3-d]pyrimidine is a heterocyclic compound notable for its fused ring system, which comprises a pyrazole and a pyrimidine. This compound has garnered attention in scientific research due to its potential biological and pharmacological activities, particularly as an enzyme inhibitor and in various therapeutic applications. It is classified under the broader category of pyrazolopyrimidines, which are known for their diverse chemical properties and biological significance .
The compound is identified by the chemical formula and has the CAS number 13877-55-9. It is categorized as a derivative of pyrazolo[4,3-d]pyrimidine, which includes various structural modifications that can influence its chemical behavior and biological activity. The classification of 7-hydroxypyrazolo[4,3-d]pyrimidine falls within the realm of organic chemistry, particularly in the study of heterocyclic compounds .
The synthesis of 7-hydroxypyrazolo[4,3-d]pyrimidine typically involves cyclization reactions starting from appropriate precursors. One common synthetic route is the reaction of 5-aminopyrazole with formamide under acidic conditions, leading to the formation of the pyrazolopyrimidine core. Subsequent hydroxylation reactions introduce the hydroxyl group at the seventh position of the pyrazolo ring .
The molecular structure of 7-hydroxypyrazolo[4,3-d]pyrimidine features a fused ring system that integrates both pyrazole and pyrimidine moieties. The hydroxyl group is positioned at the seventh carbon of the pyrazole ring.
This structure is crucial for understanding its reactivity and interaction with biological targets .
7-Hydroxypyrazolo[4,3-d]pyrimidine can undergo several types of chemical reactions:
These reactions are pivotal in modifying the compound for various applications in medicinal chemistry and material science .
The mechanism of action for 7-hydroxypyrazolo[4,3-d]pyrimidine primarily involves its inhibition of cyclin-dependent kinases (CDKs). By targeting these enzymes, which are essential for cell cycle regulation, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates signaling pathways related to inflammation and microbial infections, showcasing its potential therapeutic benefits .
Relevant data regarding these properties aid researchers in predicting behavior during synthesis and application processes .
7-Hydroxypyrazolo[4,3-d]pyrimidine has diverse applications across several scientific fields:
These applications highlight the compound's versatility and significance in ongoing research efforts aimed at discovering novel therapeutic agents and materials .
The compound with CAS registry number 13877-55-9 is systematically named as 1,7a-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one according to International Union of Pure and Applied Chemistry (IUPAC) conventions [1] [9]. This nomenclature precisely defines the bicyclic heteroaromatic system, consisting of a pyrazole ring fused to a pyrimidine ring at the [4,3-d] positions, with a ketone functionality at position 7 of the pyrimidine ring. The "1,7a-dihydro" prefix indicates the specific hydrogenation state, distinguishing it from fully aromatic tautomers.
Structurally, 7-hydroxypyrazolo[4,3-d]pyrimidine exhibits positional isomerism relative to other pyrazolopyrimidines. For instance, it differs from pyrazolo[3,4-d]pyrimidines (e.g., allopurinol) in the fusion pattern between the pyrazole and pyrimidine rings. In pyrazolo[4,3-d]pyrimidines, the fusion involves bonds between pyrazole C4–C5 and pyrimidine N1–C2, creating a unique ring topology that influences electronic distribution and molecular reactivity [6] [8].
The molecular formula C₅H₄N₄O corresponds to a molecular weight of 136.11 g/mol, as confirmed by high-resolution mass spectrometry [6] [8]. This heterocycle exists predominantly in two tautomeric forms (Figure 1): the 7-keto form (1,7a-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) and the 7-hydroxy form (7H-pyrazolo[4,3-d]pyrimidin-7-ol). Experimental evidence, including spectroscopic and crystallographic analyses, strongly supports the 7-keto tautomer as the dominant form in the solid state and in solution due to its enhanced thermodynamic stability [1] [8]. This preference arises from the conjugation of the carbonyl group with the electron-deficient pyrimidine ring, which delocalizes π-electrons across the bicyclic system.
Physicochemical properties include:
Table 1: Fundamental Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₅H₄N₄O |
Molecular Weight | 136.11 g/mol |
Dominant Tautomer | 7-Keto (1,7a-dihydro form) |
Physical Form | Crystalline solid |
Storage Conditions | Sealed, dry, 2–8°C |
Comprehensive spectroscopic analyses provide definitive fingerprints for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectra (recorded in dimethyl sulfoxide-d6) reveal distinctive proton environments:
¹³C NMR spectra display signals corresponding to the carbonyl carbon (C7) at δ 160–162 ppm, consistent with an amidic carbonyl. Pyrazole and pyrimidine carbons appear between δ 95–155 ppm, with C4 typically downfield due to adjacent nitrogen atoms [9].
Table 2: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 8.25–8.45 (s, 1H) | Pyrazole H4 |
¹H | 6.40–6.60 (d, 2H) | Pyrimidine H2/H6 |
¹H | 10.50–12.50 (br, 1–2H) | N-H Exchangeable Protons |
¹³C | 160–162 | C7 (Carbonyl) |
¹³C | 145–155 | Pyrazole C3a/C7a |
¹³C | 95–105 | Pyrimidine C2/C6 |
Infrared Spectroscopy:Infrared spectra exhibit a strong absorption band at 1680–1700 cm⁻¹, assigned to the carbonyl (C=O) stretch of the 7-keto group. Broad bands at 3100–3300 cm⁻¹ correspond to N-H stretching vibrations. Peaks near 1550–1600 cm⁻¹ and 1400–1450 cm⁻¹ arise from C=N and C-N stretching modes, respectively, confirming the fused heteroaromatic system [1].
Mass Spectrometry:Electron ionization mass spectrometry shows the molecular ion peak [M]⁺• at m/z 136, consistent with the molecular weight. Fragmentation patterns include loss of H₂O (m/z 118) and CO (m/z 108), characteristic of hydroxylated heterocycles. High-resolution mass spectrometry confirms the empirical formula with an error margin of <5 ppm [6] [8].
Single-crystal X-ray diffraction studies, while not directly reported for 7-hydroxypyrazolo[4,3-d]pyrimidine, can be inferred from structurally analogous pyrazolopyrimidines. Related compounds crystallize in tetragonal space groups (e.g., I4), with unit cell dimensions typically around a = 17.15 Å and c = 11.90 Å [4]. The fused bicyclic core is nearly planar, with a maximum deviation of 0.009 Å for ring atoms.
Intermolecular interactions dominate the crystal architecture:
Hirshfeld surface analysis quantifies intermolecular contacts:
Table 3: Crystallographic Parameters and Interactions
Parameter | Value/Description |
---|---|
Crystal System | Tetragonal (analogues) |
Space Group | I4 (analogues) |
Key Hydrogen Bonds | N-H···N (d = 2.91 Å, ∠ = 149°) |
H···H Contact Contribution | 52.6% (Hirshfeld) |
N···H Contact Contribution | 16.3% (Hirshfeld) |
Planarity Deviation | <0.01 Å |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7